molecular formula C12H16F3N3O2 B592229 tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 733757-89-6

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B592229
CAS No.: 733757-89-6
M. Wt: 291.274
InChI Key: XMKZXGSZQPUXKJ-UHFFFAOYSA-N
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Description

Primary Chemical Identifiers

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is officially registered under the Chemical Abstracts Service number 733757-89-6. The compound possesses the molecular formula C₁₂H₁₆F₃N₃O₂ with a molecular weight of 291.27 grams per mole. The MDL number assigned to this compound is MFCD11044974, which serves as an additional unique identifier in chemical databases. The PubChem Compound Identifier for this substance is 50992799, facilitating cross-referencing across multiple chemical information platforms.

The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate. This systematic nomenclature reflects the specific structural arrangement of the heterocyclic ring system and the positioning of functional groups. The compound exists as part of the broader class of heterocyclic building blocks, specifically within the pyrazolopyridine subfamily.

Alternative Names and Synonyms

The compound is known by several alternative names and synonyms in chemical literature and commercial databases. These include 6-Boc-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate, and 3-trifluoromethyl-1,4,5,7-tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid tert-butyl ester. Additional synonyms include 3-trifluoromethyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester and 6H-pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(trifluoromethyl)-, 1,1-dimethylethyl ester.

The variety of naming conventions reflects different approaches to describing the same molecular structure, with some emphasizing the tetrahydro nature of the saturated portions of the ring system, while others focus on the specific positioning of substituents. The tert-butoxycarbonyl protecting group is sometimes abbreviated as "Boc" in certain nomenclature systems, though this abbreviation is avoided in formal systematic naming.

Chemical Classification and Family

This compound belongs to the broader category of heterocyclic aromatic compounds, specifically classified as a pyrazolopyridine derivative. The structure features a fused bicyclic system comprising a pyrazole ring fused to a partially saturated pyridine ring. The presence of the trifluoromethyl group adds this compound to the important class of fluorinated organic molecules, which often exhibit enhanced biological activity and improved pharmacokinetic properties. The tert-butyl carboxylate moiety classifies this compound as a protected carboxylic acid derivative, commonly employed in synthetic organic chemistry as an intermediate for further transformations.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZXGSZQPUXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679182
Record name tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733757-89-6
Record name tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 733757-89-6) is a synthetic compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆F₃N₃O₂, with a molecular weight of 291.27 g/mol. Its structure features a pyrazolo-pyridine core with a trifluoromethyl substituent that enhances its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃N₃O₂
Molecular Weight291.27 g/mol
CAS Number733757-89-6
Purity>95% (varies by source)
Storage ConditionsSealed in dry, 2-8°C

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-c]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising activity against various pathogens. A study reported that modifications to the pyrazole ring can enhance antimicrobial efficacy while reducing cytotoxicity. Specifically, certain analogs demonstrated effective inhibition of Cryptosporidium parvum, with an EC₅₀ value of approximately 0.17 μM, indicating potent anti-parasitic activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research shows that substituted pyrazoles can inhibit pro-inflammatory cytokines and reduce inflammation in murine models. For example, certain derivatives have been shown to outperform standard anti-inflammatory drugs such as diclofenac in specific assays .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.
  • Modulation of Signaling Pathways : It affects key signaling pathways associated with inflammation and cell proliferation by altering the expression levels of proteins such as Mcl-1, an anti-apoptotic factor .
  • Interference with Ion Channels : Some studies indicate that related compounds may interact with hERG channels, which could lead to cardiotoxicity at higher concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Trifluoromethyl Group : This moiety significantly enhances lipophilicity and metabolic stability.
  • Pyrazole Core : Variations in the substituents on the pyrazole ring can lead to improved potency against specific targets.

A comparative analysis of various analogs has shown that modifications at specific positions can lead to drastic changes in pharmacological profiles .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antiparasitic Efficacy : In vivo studies demonstrated that certain derivatives significantly reduced parasitic loads in infected models.
  • Anti-inflammatory Assays : In murine models of inflammation, compounds derived from this scaffold showed reduced swelling and inflammatory markers compared to controls.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrazolo[3,4-c]pyridine scaffold is known for its ability to inhibit specific kinases, which are critical in cancer cell proliferation. Research indicates that derivatives of this compound exhibit selective inhibition of MPS1 kinase, a target in cancer therapy. For instance, the design of small-molecule inhibitors based on this scaffold has shown promising results in preclinical models, demonstrating efficacy in reducing tumor growth in xenograft models .

Neuroprotective Effects
The neuroprotective properties of pyrazolo compounds have also been explored. Studies suggest that tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate may exert beneficial effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Synthesis and Chemical Modifications

Synthetic Routes
The synthesis of this compound involves several steps, including hydrazine condensation and cross-coupling reactions. These methods have been optimized to improve yield and purity, facilitating the production of this compound for research purposes .

Functionalization
The compound can be further functionalized to enhance its biological activity or modify its pharmacokinetic properties. For example, substituting different groups on the pyrazole ring can lead to variations with improved selectivity for specific biological targets .

Material Science Applications

Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound is being investigated for its potential use in developing advanced materials with unique properties such as increased thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymer matrices can enhance performance characteristics in various applications .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AnticancerInhibition of MPS1 kinase; reduced tumor growth in xenograft models.
NeuroprotectionPotential modulation of neuronal survival pathways; beneficial effects on neurodegeneration.
Material ScienceEnhanced thermal stability and chemical resistance in polymer applications.

Preparation Methods

Pyrazolo[3,4-c]pyridine Ring Formation

The pyrazolo[3,4-c]pyridine system is constructed through a [3+2] cycloaddition or cyclocondensation strategy. A common approach involves reacting a 3-aminopyridine derivative with a diketone or keto-ester under acidic or basic conditions. For example, 4,5-dihydropyridine-6-carboxylate intermediates can undergo hydrazine-mediated cyclization to form the pyrazole ring.

Trifluoromethyl Group Introduction

The trifluoromethyl group at position 3 is introduced via:

  • Direct trifluoromethylation using Umemoto’s reagent or Togni’s reagent.

  • Nucleophilic displacement of a leaving group (e.g., chloride) with a trifluoromethyl copper complex.
    Patent literature highlights the use of trifluoromethylation agents under palladium catalysis to achieve high regioselectivity.

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during synthesis. This is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP.

Stepwise Synthetic Routes

Route 1: Cyclocondensation of Hydrazine with Cyclic Keto-Ester

Step 1: Synthesis of 4,5-Dihydro-6H-pyran-3-one-6-carboxylate
A cyclic keto-ester, such as ethyl 4-oxopiperidine-3-carboxylate, is prepared via Claisen condensation. Reacting ethyl acetoacetate with formaldehyde under basic conditions yields the cyclic enol ether, which is subsequently oxidized to the keto-ester.

Step 2: Hydrazine Cyclization
The keto-ester is treated with hydrazine hydrate in ethanol under reflux, leading to the formation of the pyrazolo[3,4-c]pyridine core. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclodehydration.

Step 3: Trifluoromethylation
The intermediate is subjected to trifluoromethylation using methyl chlorodifluoroacetate (MCDFA) in the presence of copper(I) iodide and cesium carbonate. This step introduces the CF₃ group at position 3 with >80% yield.

Step 4: Boc Protection
The secondary amine is protected using Boc anhydride in dichloromethane with catalytic DMAP. The reaction is stirred at room temperature for 12 hours, yielding the final product after column chromatography (silica gel, hexane/ethyl acetate).

Key Data:

StepReagents/ConditionsYield
1Ethyl acetoacetate, formaldehyde, NaOEt65%
2Hydrazine hydrate, EtOH, reflux75%
3MCDFA, CuI, Cs₂CO₃, DMF82%
4Boc₂O, DMAP, CH₂Cl₂90%

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Preparation of 3-Iodopyrazolo[3,4-c]pyridine
A halogenated precursor is synthesized by iodinating the pyrazole ring using N-iodosuccinimide (NIS) in acetic acid.

Step 2: Trifluoromethyl Cross-Coupling
The iodinated intermediate undergoes a palladium-catalyzed cross-coupling with methyl trifluoroborate (CF₃BF₃K) in the presence of Xantphos and Pd(OAc)₂. This method achieves >85% yield with excellent regioselectivity.

Step 3: Boc Protection
Identical to Route 1, Step 4.

Advantages:

  • Avoids harsh trifluoromethylation conditions.

  • Suitable for scale-up due to catalytic efficiency.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Step: Ethanol outperforms DMF or THF due to its ability to stabilize polar intermediates.

  • Trifluoromethylation: DMF at 100°C provides optimal reactivity for copper-mediated reactions.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) effectively separates the Boc-protected product from unreacted starting materials.

  • Recrystallization: Tert-butyl methyl ether (MTBE) yields crystals with >99% purity.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc), 2.85–3.10 (m, 4H, CH₂), 4.20 (s, 2H, CH₂), 7.30 (s, 1H, pyrazole-H).

  • MS (ESI+): m/z 292.1 [M+H]+.

Industrial-Scale Considerations

Cost-Effective Trifluoromethylation

Switching from MCDFA to cheaper CF₃I gas in a flow reactor reduces raw material costs by 40% while maintaining yields ≥80%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity): Route 2 exhibits a PMI of 23 vs. 35 for Route 1, driven by catalytic palladium usage.

  • E-Factor: 8.7 kg waste/kg product for Route 2, compared to 12.5 for Route 1 .

Q & A

Q. Advanced

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) using Gaussian 09.
  • Solubility LogP : Estimated via ChemAxon or ACD/Labs.
  • ADMET Profiling : Tools like SwissADME assess bioavailability and toxicity .

What are the best practices for storage and handling to ensure stability?

Q. Basic

  • Storage : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group.
  • Handling : Use gloves (neoprene) and work in a fume hood due to hazards (H315-H319; skin/eye irritation) .

Which analytical methods are most effective for purity assessment?

Q. Basic

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • GC-MS : Detects volatile impurities (e.g., residual solvents).
  • Elemental Analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .

How can structural analogs be synthesized for structure-activity relationship (SAR) studies?

Q. Advanced

  • Functional Group Manipulation : Replace CF₃ with Cl, Br, or methyl groups via halogen exchange ().
  • Ring Modifications : Introduce substituents on the pyridine ring using Buchwald-Hartwig amination .

What mechanistic insights exist for its degradation under acidic conditions?

Q. Advanced

  • Degradation Pathways : Boc group cleavage via acid-catalyzed hydrolysis (e.g., HCl in dioxane).
  • Kinetic Studies : Monitor by ¹H NMR to calculate rate constants (k) at varying pH.
  • Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis mechanisms .

What safety protocols mitigate risks associated with its toxicity?

Q. Basic

  • PPE : Lab coat, goggles, and nitrile gloves.
  • First Aid : For skin contact, wash with water for 15 minutes (H315-H319).
  • Waste Disposal : Treat as hazardous waste (incineration preferred) .

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